Betamethasone phosphate
Overview
Description
Betamethasone phosphate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester . It is also known as betamethasone sodium phosphate . It is a corticosteroid with anti-inflammatory and immunosuppressive abilities, used especially where water retention is undesirable . It is applied as a topical cream, ointment, lotion, or gel to treat itching (e.g., from eczema) .
Molecular Structure Analysis
The molecular formula of Betamethasone phosphate is C22H28FNa2O8P . Its molar mass is 516.410 g/mol . The structure of Betamethasone phosphate is also available as a 2D Mol file or as a computed 3D SD file .
Scientific Research Applications
Inhibition of Protein Metabolism in Granuloma
Betamethasone disodium phosphate, a form of Betamethasone phosphate, has been studied for its inhibitory effects on protein metabolism. In an investigation into rat carrageenin granuloma, it was found to suppress the incorporation of proline into collagen and non-collagen protein, indicating a strong inhibitory action on protein synthesis. This action is believed to contribute to the resorption of pre-existing granulomatous tissue, particularly influencing the synthesis and degradation of collagen and non-collagen proteins (Nakagawa Hideo & Tsurufuji Susumu, 1972).
Use in Ophthalmic Delivery
A study focused on the development of mucoadhesive chitosan-sodium alginate nanoparticles as a vehicle for the topical ophthalmic delivery of Betamethasone sodium phosphate. This formulation aimed to achieve prolonged and sustained release of the drug for the treatment of macular edema, demonstrating potential in delivering medication effectively to the posterior segment of the eye (M. Shafie & H. Fayek, 2013).
Pharmacokinetics and Administration Routes
The pharmacokinetics of Betamethasone phosphate, including its absorption and plasma concentration, have been extensively studied. One study investigated the pharmacokinetics in humans following a single intramuscular dose of Betamethasone phosphate and Betamethasone acetate. It was observed that Betamethasone phosphate was readily absorbed, with significant pharmacokinetic parameters suggesting its potential as a sustained- and extended-release medication (I. Salem & N. Najib, 2012).
Application in Fetal Lung Maturation
Betamethasone phosphate has been studied for its effects on fetal lung maturation. In research involving pregnant sheep, different doses and preparations of Betamethasone phosphate were administered to assess their impact on fetal blood pressure and maternal and fetal circulation. The findings indicated that certain doses of Betamethasone used in obstetrics could have cardiovascular effects, highlighting the need for risk-benefit studies to determine effective steroid doses with minimal adverse effects (M. Schwab, T. Coksaygan, M. Samtani, W. Jusko, & P. Nathanielsz, 2006).
Safety And Hazards
Betamethasone phosphate is classified as a reproductive toxicity, Category 1B, and specific target organ toxicity – repeated exposure, Category 2 . It may damage the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and avoid prolonged or repeated exposure .
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQODGRNSFPNSQE-DVTGEIKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
151-73-5 (Parent) | |
Record name | Betamethasone dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2047224 | |
Record name | Betamethasone 21-phosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Betamethasone phosphate is a soluble ester prodrug of betamethasone. Betamethasone is rapidly de-esterified, allowing betamethasone to act as an agonist of the glucocorticoid receptor. The short term effects of corticosteroids are decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation. Corticosteroids binding to the glucocorticoid receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days. Glucocorticoids inhibit neutrophil apoptosis and demargination; they inhibit phospholipase A2, which decreases the formation of arachidonic acid derivatives; they inhibit NF-Kappa B and other inflammatory transcription factors; they promote anti-inflammatory genes like interleukin-10. Lower doses of corticosteroids provide an anti-inflammatory effect, while higher doses are immunosuppressive. High doses of glucocorticoids for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels. | |
Record name | Betamethasone phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Betamethasone phosphate | |
CAS RN |
360-63-4 | |
Record name | Betamethasone phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=360-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betamethasone dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000360634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betamethasone phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Betamethasone 21-phosphoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2047224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-(hydrogen phosphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BETAMETHASONE DIHYDROGEN PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJO1F9W10R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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